N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
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Description
The compound “N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide” is a complex organic molecule. It is related to a class of compounds known as Schiff bases . Schiff bases are typically synthesized by the condensation of primary amines with carbonyl compounds, and they have been studied for their antimicrobial and anticancer activities .
Scientific Research Applications
- The compound has been investigated for its antibacterial properties. In a study, the procainamide-tetraphenylborate complex (formed by reacting sodium tetraphenyl borate with the compound) demonstrated good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans) .
- A related compound, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP) , containing diethylaminophenyl pendent groups, has been designed and synthesized. EPAPP was used to prepare a series of polyimides with commercial aromatic counterparts .
- Spectroscopic methods (such as FT-IR and 1H-NMR) have been employed to characterize the structure of the procainamide-tetraphenylborate complex .
- Theoretical calculations using density functional theory (DFT) have provided insights into the electronic characteristics and vibrational frequencies of the complex .
Antibacterial Activity
Polyimide Synthesis
Biological Activity and Receptor Interactions
UV Absorption Properties
properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-4-31(5-2)24-17-18(3)27-26(30-24)29-21-15-13-20(14-16-21)28-25(32)23-12-8-10-19-9-6-7-11-22(19)23/h6-17H,4-5H2,1-3H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGKPGBQDVBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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